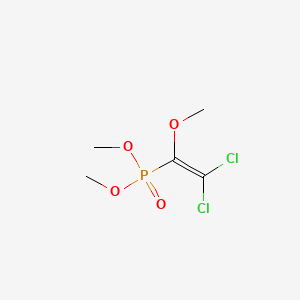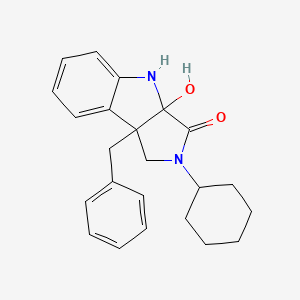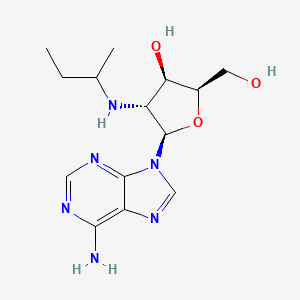
2'-(2-Butylamino)-2'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-(2-Butylamino)-2’-deoxyadenosine is a synthetic nucleoside analog. It is structurally similar to adenosine, a naturally occurring nucleoside, but with modifications that include a butylamino group at the 2’ position and the absence of a hydroxyl group at the same position. These modifications can significantly alter its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-Butylamino)-2’-deoxyadenosine typically involves multiple steps, starting from a suitable purine derivative. The key steps include:
Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Introduction of the butylamino group: This is achieved through nucleophilic substitution reactions.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production methods for 2’-(2-Butylamino)-2’-deoxyadenosine would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2’-(2-Butylamino)-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can modify the butylamino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the amino position.
Aplicaciones Científicas De Investigación
2’-(2-Butylamino)-2’-deoxyadenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study nucleoside analogs’ effects on cellular processes.
Industry: It may be used in the development of new pharmaceuticals or as a reagent in chemical synthesis.
Mecanismo De Acción
The mechanism of action of 2’-(2-Butylamino)-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The butylamino group can affect the compound’s binding affinity to enzymes and receptors, altering its biological activity. Molecular targets may include DNA polymerases and reverse transcriptases, making it a potential candidate for antiviral and anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
2’-(2-Amino)-2’-deoxyadenosine: Similar structure but with an amino group instead of a butylamino group.
2’-(2-Methylamino)-2’-deoxyadenosine: Contains a methylamino group instead of a butylamino group.
2’-(2-Ethylamino)-2’-deoxyadenosine: Contains an ethylamino group instead of a butylamino group.
Uniqueness
The uniqueness of 2’-(2-Butylamino)-2’-deoxyadenosine lies in its butylamino group, which can significantly alter its chemical and biological properties compared to other similar compounds. This modification can affect its solubility, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
134934-96-6 |
|---|---|
Fórmula molecular |
C14H22N6O3 |
Peso molecular |
322.36 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-(butan-2-ylamino)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H22N6O3/c1-3-7(2)19-9-11(22)8(4-21)23-14(9)20-6-18-10-12(15)16-5-17-13(10)20/h5-9,11,14,19,21-22H,3-4H2,1-2H3,(H2,15,16,17)/t7?,8-,9-,11+,14-/m1/s1 |
Clave InChI |
FLWDFNRCXTYRGD-FANCQLLMSA-N |
SMILES isomérico |
CCC(C)N[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
SMILES canónico |
CCC(C)NC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810260.png)


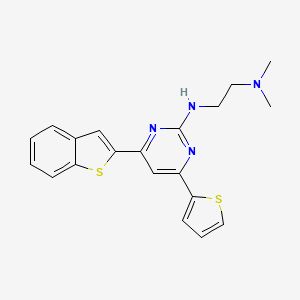
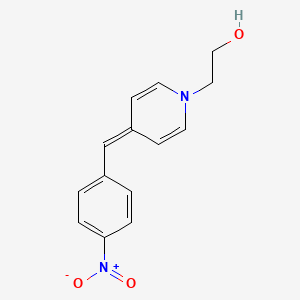

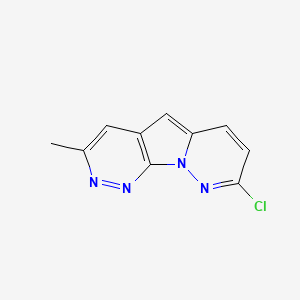




![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)
